PPI Disruption vs. ATP-Competitive Kinase Inhibition: Divergent Mechanisms and Translational Implications
Compound 1063 disrupts GSK3β/Nav1.6 complex assembly (IC₅₀ = 26.2 µM in split-luciferase complementation assay) without inhibiting GSK3β kinase catalytic activity. In the same study, the ATP-competitive GSK3β inhibitor CHIR99021 (IC₅₀ = 6.7 nM for GSK3β kinase inhibition) was used as a positive control for kinase activity; Compound 1063 showed no significant GSK3β kinase inhibition at tested concentrations [1]. Crucially, the paper notes that ATP-binding site GSK3β inhibitors have failed in Alzheimer's disease clinical trials due to toxicity [1], establishing a translational differentiation rationale .
| Evidence Dimension | GSK3β/Nav1.6 complex disruption potency vs. GSK3β kinase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 26.2 µM (GSK3β/Nav1.6 complex disruption); no significant GSK3β kinase inhibition |
| Comparator Or Baseline | CHIR99021: IC₅₀ = 6.7 nM (GSK3β kinase inhibition); does not disrupt GSK3β/Nav1.6 PPI |
| Quantified Difference | Opposite pharmacological mechanisms: PPI disruption (Compound 1063) vs. ATP-competitive kinase inhibition (CHIR99021); ~3,900-fold difference in target engagement modality |
| Conditions | Split-luciferase complementation assay in HEK293 cells; GSK3β kinase activity assay (BPS Bioscience kit) |
Why This Matters
Procurement of a PPI-disrupting tool compound is required for studies investigating GSK3β's scaffolding function at Nav1.6 independently of its kinase activity — a capability that ATP-competitive inhibitors cannot provide.
- [1] Baumgartner TJ, Silva-Pérez M, Haghighijoo Z, et al. Inhibition of the GSK3β/Nav1.6 complex suppresses early-stage Alzheimer's hyperexcitability. Alzheimers Dement. 2025 Jul;21(7):e70507. doi: 10.1002/alz.70507. PMID: 40717647. View Source
